molecular formula C21H23NO3S B11387407 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11387407
M. Wt: 369.5 g/mol
InChI Key: SLSPLOZDRJLGQS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a phenoxy backbone substituted with 3,5-dimethyl groups and dual heteroaromatic moieties (furan and thiophene) at the N-alkyl positions.

  • The furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl substituents introduce heterocyclic diversity, which may influence solubility, metabolic stability, and receptor binding compared to simpler alkyl or aryl groups .

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C21H23NO3S/c1-15-9-16(2)11-19(10-15)25-14-21(23)22(12-18-5-4-7-24-18)13-20-17(3)6-8-26-20/h4-11H,12-14H2,1-3H3

InChI Key

SLSPLOZDRJLGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps. The process begins with the preparation of the core acetamide structure, followed by the introduction of the phenoxy, furan, and thiophene groups. Common reagents used in these reactions include acetic anhydride, dimethylphenol, furan-2-carbaldehyde, and 3-methylthiophene. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological Use Notable Features
Target Compound 3,5-Dimethylphenoxy, furan, thiophene Not specified Dual heterocycles for enhanced interaction
Thenylchlor 2,6-Dimethylphenyl, 3-methoxy-2-thienyl Herbicide Thiophene enhances activity
19h (C₁₈H₁₇Br₂NO₄) 3,5-Dibromophenyl, phenoxy Radiotherapy sensitizer Bromine increases molecular weight
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole Antibacterial (inferred) Thiazole enables hydrogen bonding

Heterocyclic Acetamides in Medicinal Chemistry

  • Benzothiazole Derivatives (5d, 5e) : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide exhibit anti-inflammatory and analgesic activities. The thiazole ring in these derivatives facilitates hydrogen bonding, akin to the furan and thiophene groups in the target compound, which may also participate in similar interactions .
  • Indolin-3-ylidene Acetamides (e.g., Compound 5.797): These derivatives, bearing quinoline and isoxazole groups, demonstrate moderate bioactivity (possibly IC₅₀ values). The target compound’s furan and thiophene groups could offer comparable or improved pharmacokinetic profiles due to lower molecular rigidity .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The dichlorophenyl-thiazol acetamide in forms 1-D chains via N–H⋯N hydrogen bonds. The target compound’s furan and thiophene groups may adopt distinct packing modes due to differing electronegativities and steric demands .
  • Lipophilicity: The 3,5-dimethylphenoxy group likely increases logP compared to polar analogues like 2-(2,6-dimethylphenoxy)-N-(oxazolidinyl)acetamide, impacting membrane permeability .

Biological Activity

The compound 2-(3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C20H23N2O3
Molecular Weight 355.41 g/mol
IUPAC Name This compound
SMILES CC1=CC(=CC(=C1C)OCC(=O)N(Cc2ccco2)C(C)C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures exhibit:

  • Topoisomerase Inhibition : The compound may act as a selective inhibitor of topoisomerase II, which is crucial for DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation .
  • Antioxidant Activity : Some derivatives have demonstrated the ability to induce reactive oxygen species (ROS) in cancer cells, promoting apoptosis through oxidative stress pathways .
  • Cell Cycle Arrest : Studies have shown that certain analogs can induce cell cycle arrest at the G1 phase, leading to apoptosis in various cancer cell lines .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : Compounds with similar structures were tested against breast, colon, lung, and prostate cancer cell lines, showing significant cytotoxic effects at low micromolar concentrations compared to standard chemotherapeutics like etoposide .
  • Mechanistic Insights : The mechanism of action involves not only topoisomerase inhibition but also modulation of cellular stress responses and apoptosis pathways, making these compounds promising candidates for further development in cancer therapy .

Study 1: Topoisomerase II Inhibitors

A study investigated a series of furan-based compounds for their ability to inhibit topoisomerase II. Among them, several compounds exhibited potent activity with minimal toxicity to normal cells. The findings suggest that structural modifications in related compounds can enhance their selectivity and efficacy against cancer cells .

Study 2: Cytoprotective Effects

Another investigation focused on the cytoprotective effects of related compounds on human colon fibroblast cells exposed to carcinogens. The results indicated that pretreatment with these compounds significantly reduced DNA damage and mitochondrial dysfunction caused by oxidative stress . This highlights their potential not only as anticancer agents but also as protective agents against chemical-induced cellular damage.

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